molecular formula C32H30N2O3 B1245988 Terrequinone A

Terrequinone A

Cat. No. B1245988
M. Wt: 490.6 g/mol
InChI Key: NBSHFMWBYVHWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terrequinone A is a bisindole alkaloid that is quinone bearing a hydroxy substituent at position 2, a 3,3-dimethylallyl group at position 5 and two indol-3-yl groups at positions 3 and 6, one of which is carrying a 1,1-dimethylallyl group at position 2. It has a role as an antineoplastic agent. It is a bisindole alkaloid and a member of monohydroxy-1,4-benzoquinones.

Scientific Research Applications

Biosynthesis and Genetic Regulation

Terrequinone A, a fungal metabolite with antitumor properties, is produced by Aspergillus species. Its biosynthesis involves L-tryptophan oxidation, dimerization, and bisprenylation, regulated by a five-gene cluster (tdiA-tdiE) in Aspergillus nidulans. This process includes aminotransferase activity and a unique nonoxidative dimerization pathway, as well as asymmetric prenylation (Balibar, Howard-Jones, & Walsh, 2007). Another study focused on TdiB, a prenyltransferase enzyme in terrequinone A biosynthesis, highlighting its role in reverse prenylation of intermediate compounds (Schneider, Weber, & Hoffmeister, 2008).

Regulatory Proteins in Biosynthesis

The transcriptional regulator LaeA in Aspergillus nidulans plays a critical role in controlling the expression of secondary metabolism gene clusters, including those required for terrequinone A production. This understanding assists in predicting the boundaries of biosynthetic gene clusters for compounds like terrequinone A (Bouhired, Weber, Kempf-Sontag, Keller, & Hoffmeister, 2007).

Cytotoxic Properties and Anticancer Potential

Terrequinone A has been identified for its potential anticancer properties. A study investigating cytotoxic metabolites from Aspergillus species isolated terrequinone A, noting its moderate cytotoxic activity, especially against cancer cell lines compared to normal cells (He, Wijeratne, Bashyal, Zhan, Seliga, Liu, Pierson, Pierson, Vanetten, & Gunatilaka, 2004).

UV-A Protection and Marine Applications

Terreusinone, structurally related to terrequinone A, exhibits UV-A protection. A study on terreusinone isolated from Aspergillus terreus demonstrated its effectiveness as a UV-A protectant, suggesting potential applications in skincare or as a sunscreen agent (Lee, Li, Jiang, Cheng, Seong, Choi, & Son, 2003).

properties

Product Name

Terrequinone A

Molecular Formula

C32H30N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

5-hydroxy-3-(1H-indol-3-yl)-4-(3-methylbut-2-enyl)-6-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C32H30N2O3/c1-6-32(4,5)31-26(20-12-8-10-14-24(20)34-31)27-28(35)21(16-15-18(2)3)25(29(36)30(27)37)22-17-33-23-13-9-7-11-19(22)23/h6-15,17,33-35H,1,16H2,2-5H3

InChI Key

NBSHFMWBYVHWNG-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C

Canonical SMILES

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C

synonyms

terrequinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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